
Salbutamon
描述
Salbutamol, also known as albuterol, is a medication that opens up the medium and large airways in the lungs. It is a short-acting beta2-adrenergic receptor agonist that causes relaxation of airway smooth muscle. Salbutamol is commonly used to treat asthma, including asthma attacks and exercise-induced bronchoconstriction, as well as chronic obstructive pulmonary disease (COPD) . It may also be used to treat high blood potassium levels .
准备方法
Salbutamol can be synthesized through various methods. One common synthetic route involves the use of substituted acetophenones. The process begins with the chloromethylation of 4-hydroxyacetophenone using formaldehyde in concentrated hydrochloric acid. This is followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate, resulting in the formation of a diacetate. Bromination of the diacetate yields a bromo ketone, which is then reacted with N-(tert-butyl)benzylamine. The final step involves the reduction of the alkyl carbonyl group to a primary alcohol using sodium borohydride or potassium borohydride in the presence of acidic additives .
化学反应分析
Salbutamol undergoes various chemical reactions, including:
Oxidation: Salbutamol can be oxidized to form corresponding quinones.
Reduction: The reduction of the alkyl carbonyl group to a primary alcohol is a key step in its synthesis.
Substitution: Chloromethylation and bromination are examples of substitution reactions involved in its synthesis.
Common reagents used in these reactions include formaldehyde, concentrated hydrochloric acid, acetic anhydride, acetic acid, sodium acetate, bromine, N-(tert-butyl)benzylamine, sodium borohydride, and potassium borohydride .
科学研究应用
Salbutamol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta2-adrenergic receptor agonists.
Biology: Salbutamol is used to study the effects of beta2-adrenergic receptor activation on various biological processes.
Medicine: It is extensively used in the treatment of asthma and COPD. Research is ongoing to explore its potential in treating other conditions such as hyperkalemia.
Industry: Salbutamol is used in the pharmaceutical industry for the production of inhalers, tablets, and intravenous solutions
作用机制
Salbutamol works by stimulating specific receptors called beta2-adrenergic receptors. When these receptors are activated, the smooth muscles surrounding the bronchial tubes relax, allowing the airways to expand and facilitate easier airflow. This mechanism is particularly effective in relieving bronchospasm and improving breathing in patients with asthma and COPD .
相似化合物的比较
Salbutamol is often compared with other beta2-adrenergic receptor agonists such as terbutaline and adrenaline (epinephrine).
Terbutaline: Similar to salbutamol, terbutaline has a tertiary butyl sidechain and a different arrangement of hydroxyl groups on the benzene ring. This makes it a 1,3-diol rather than a 1,2-diol as in adrenaline.
Adrenaline (Epinephrine): Adrenaline has a similar structure to salbutamol but with a hydroxyl group instead of a hydroxymethyl group and a methyl group instead of a tertiary butyl group.
Salbutamol’s selectivity for beta2 receptors makes it particularly effective for pulmonary applications with fewer cardiovascular side effects compared to non-selective agonists like adrenaline .
属性
IUPAC Name |
2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,14-16H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJAFZHZZCVHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166095 | |
| Record name | Salbutamon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156547-62-5 | |
| Record name | Salbutamon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salbutamon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALBUTAMON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0IO19163J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


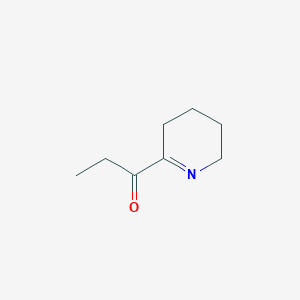
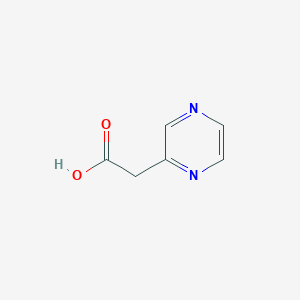
![[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate](/img/structure/B130623.png)
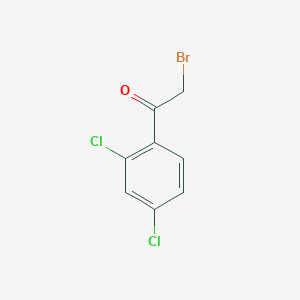
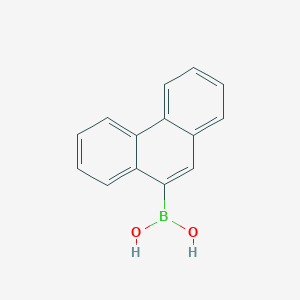
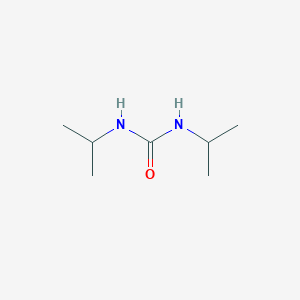
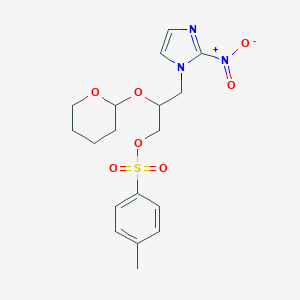




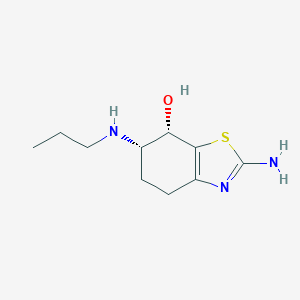

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)
